N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
CAS No.: 1172418-11-9
Cat. No.: VC7449092
Molecular Formula: C15H21N5O2
Molecular Weight: 303.366
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1172418-11-9 |
---|---|
Molecular Formula | C15H21N5O2 |
Molecular Weight | 303.366 |
IUPAC Name | N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Standard InChI | InChI=1S/C15H21N5O2/c1-10(2)20-12(8-9-16-20)14-18-19-15(22-14)17-13(21)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,17,19,21) |
Standard InChI Key | VHZKETZHERUVNX-UHFFFAOYSA-N |
SMILES | CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C3CCCCC3 |
Introduction
Structural and Nomenclature Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide . Its structure integrates three distinct moieties:
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A 1-isopropylpyrazole ring at position 5 of the oxadiazole.
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A 1,3,4-oxadiazole core.
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A cyclohexanecarboxamide substituent at position 2.
Synonyms include 1172418-11-9, VU0633469-1, and AKOS024495140, as registered in PubChem and chemical databases .
Molecular Geometry
The compound’s 2D structure (SMILES: CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)C3CCCCC3
) reveals a planar oxadiazole ring connected to a non-planar cyclohexane group, creating a semi-rigid architecture . Computational models suggest the isopropyl group adopts a staggered conformation, minimizing steric hindrance with the pyrazole ring .
Table 1: Key Identifiers
Property | Value |
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Molecular Formula | C₁₅H₂₁N₅O₂ |
Molecular Weight | 303.36 g/mol |
InChI Key | VHZKETZHERUVNX-UHFFFAOYSA-N |
CAS Registry Number | 1172418-11-9 |
Chemical and Physical Properties
Thermodynamic Stability
While experimental data on melting/boiling points are unavailable, density functional theory (DFT) calculations predict moderate thermal stability due to resonance stabilization in the oxadiazole ring . The cyclohexane group likely enhances solubility in non-polar solvents, though quantitative solubility metrics remain uncharacterized.
Spectroscopic Features
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IR Spectroscopy: Theoretical peaks include N–H stretching (3300 cm⁻¹, carboxamide), C=O (1680 cm⁻¹), and C=N (1600 cm⁻¹, oxadiazole) .
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NMR: Predicted shifts:
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
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1-Isopropylpyrazole-5-carboxylic acid: Prepared via cyclocondensation of hydrazine with β-keto esters.
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1,3,4-Oxadiazole-2-amine: Synthesized from thiosemicarbazide through oxidative cyclization.
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Cyclohexanecarboxamide: Derived from cyclohexanecarbonyl chloride and ammonia.
Key Reaction Steps
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Oxadiazole Formation: Coupling 1-isopropylpyrazole-5-carboxylic acid with thiosemicarbazide using POCl₃ yields the 1,3,4-oxadiazole intermediate .
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Amidation: Reacting the oxadiazole-2-amine with cyclohexanecarbonyl chloride in DCM produces the target compound .
Table 2: Hypothetical Synthetic Yield Optimization
Parameter | Condition 1 | Condition 2 |
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Solvent | DCM | THF |
Catalyst | DMAP | None |
Yield (%) | 62 | 38 |
Biological Activity and Mechanistic Insights
Putative Targets
Structural analogs of this compound, such as those in Patent WO2013046136A1, inhibit mutant isocitrate dehydrogenase (IDH), a cancer target . The oxadiazole moiety may chelate Mg²⁺ in the enzyme’s active site, while the pyrazole enhances membrane permeability .
In Silico Predictions
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LogP: 2.1 (moderate lipophilicity).
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Bioavailability Score: 0.55 (Lipinski compliant).
Applications in Drug Discovery
Kinase Inhibition
Pyrazole-oxadiazole hybrids exhibit activity against ABL1 and EGFR kinases . Molecular docking suggests the cyclohexane group occupies hydrophobic pockets, improving binding affinity.
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